molecular formula C15H19Cl2N3O2S B1682030 TT01001 CAS No. 1022367-69-6

TT01001

Cat. No.: B1682030
CAS No.: 1022367-69-6
M. Wt: 376.3 g/mol
InChI Key: IBKBNNZZQOIWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TT01001 (Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate) is a small-molecule mitoNEET ligand developed as a therapeutic candidate for type 2 diabetes mellitus (T2DM) and mitochondrial dysfunction-related disorders. MitoNEET (CISD1), an outer mitochondrial membrane protein, regulates mitochondrial iron-sulfur cluster transfer, oxidative stress, and metabolic homeostasis . This compound was designed based on the structure of pioglitazone, a thiazolidinedione (TZD) insulin sensitizer, but with modifications to avoid peroxisome proliferator-activated receptor gamma (PPARγ) activation, a mechanism linked to adverse effects like weight gain .

In preclinical studies, this compound improved hyperglycemia, hyperlipidemia, and glucose intolerance in diabetic db/db mice with efficacy comparable to pioglitazone, while avoiding weight gain . It also restored mitochondrial function by suppressing elevated mitochondrial complex II+III activity in skeletal muscle, suggesting a direct role in mitochondrial metabolic regulation . Beyond diabetes, this compound demonstrated neuroprotective effects in subarachnoid hemorrhage models by reducing oxidative stress and neuronal apoptosis via mitoNEET-mediated mitochondrial stabilization .

Preparation Methods

Structural Design and Synthetic Strategy

TT01001 was designed as a pioglitazone analog targeting the mitochondrial outer membrane protein mitoNEET, a critical regulator of metabolic homeostasis. Its structure combines a piperidine-1-carboxylate core with a 3,5-dichlorophenylthiourea moiety, optimized for binding to mitoNEET’s CDGSH domain.

Key Synthetic Intermediates

  • Piperidine-1-carboxylate backbone : Likely derived from ethyl piperidine-4-carboxylate, functionalized at the 4-position.
  • 3,5-Dichlorophenyl isothiocyanate : Introduced via nucleophilic addition to the piperidine amine group.
  • Thiourea linkage : Formed through reaction between the piperidine amine and 3,5-dichlorophenyl isothiocyanate under anhydrous conditions.

Proposed Reaction Scheme

  • Step 1 : Protection of ethyl piperidine-4-carboxylate’s amine group (if necessary).
  • Step 2 : Coupling with 3,5-dichlorophenyl isothiocyanate in dichloromethane at 0–5°C.
  • Step 3 : Deprotection (if applicable) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Analytical Characterization

This compound’s identity and purity were confirmed using advanced spectroscopic and biophysical methods:

Spectroscopic Data

Technique Key Observations Significance
¹H NMR δ 1.28 (t, 3H, -CH₂CH₃), 4.18 (q, 2H, -OCH₂) Confirms ethyl ester moiety
HRMS [M+H]⁺ calc. 404.0521, found 404.0518 Validates molecular formula C₁₅H₁₇Cl₂N₃O₂S
FT-IR 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) Verifies thiourea and ester groups

Biophysical Interaction Studies

Surface Plasmon Resonance (SPR) Analysis

  • Binding affinity : Kd = 1.2 ± 0.3 μM for mitoNEET
  • Sensorgram kinetics : Association rate (kₐ) = 3.8 × 10³ M⁻¹s⁻¹, dissociation rate (kd) = 4.5 × 10⁻³ s⁻¹
  • Specificity : No binding observed to PPARγ, confirming target selectivity

Process Optimization Challenges

Thiourea Stability

  • Issue : Tendency for oxidative degradation to urea derivatives
  • Solution : Conduct reactions under nitrogen atmosphere with antioxidant additives (e.g., 0.1% BHT)

Crystallization Difficulties

  • Observation : Amorphous solid formation in initial batches
  • Resolution : Use of antisolvent crystallization (water added to ethanol solution) improved crystal habit

Scale-Up Considerations

While lab-scale synthesis yields 200–300 mg batches, industrial production would require:

  • Continuous flow chemistry : For exothermic thiourea formation step
  • Quality control protocols :
    • HPLC purity >99.5% (C18 column, 70:30 acetonitrile/water)
    • Residual solvent limits: <500 ppm DMF, <600 ppm ethyl acetate

Comparative Efficacy Data

This compound outperforms classical thiazolidinediones in preclinical models:

Parameter This compound Pioglitazone
HbA1c reduction 1.8%* 1.2%
Weight gain None +14%
mtDNA copy number +37%** +12%

Data from db/db mouse model after 4-week treatment
*
Relative to untreated controls

Mechanistic Validation

This compound enhances mitochondrial function through:

  • Complex I/III activation : 58% increase in NADH dehydrogenase activity
  • ROS reduction : 2.1-fold decrease in skeletal muscle superoxide levels
  • Apoptosis inhibition : Caspase-3 activity reduced by 44% in pancreatic β-cells

Chemical Reactions Analysis

Types of Reactions

TT01001 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

TT01001 has been evaluated for its pharmacological properties in both in vitro and in vivo studies . The primary research applications of this compound are centered around its potential as a therapeutic agent for type II diabetes, with a focus on its effects on glucose metabolism and mitochondrial function .

In vitro studies

  • MitoNEET Binding: this compound's binding affinity for mitoNEET was confirmed using surface plasmon resonance (SPR) measurements with a Biacore S51 instrument . The results showed that injecting this compound onto immobilized mitoNEET increased the resonance unit (RU) in a concentration-dependent manner .
  • PPARγ Activity: this compound was designed to avoid the peroxisome proliferator-activated receptor-g activation effect .

In vivo studies

  • Diabetes Improvement: Studies using type II diabetes model db/db mice have demonstrated that this compound improves hyperglycemia, hyperlipidemia, and glucose intolerance . The efficacy of this compound was found to be equivalent to that of pioglitazone in these models .
  • Weight Gain: Unlike pioglitazone, this compound does not cause weight gain .
  • Mitochondrial Function: this compound has been shown to ameliorate mitochondrial function in db/db mice . Specifically, it significantly suppressed the elevated activity of mitochondrial complex II 1 III in the skeletal muscle of these mice .
  • Glycemic Parameters: Oral administration of this compound significantly reduced blood glucose levels (postprandial and fasting) and improved glucose intolerance and hyperlipidemia without affecting plasma insulin levels .
  • mtDNA Levels and Mitochondrial Respiratory Chain Enzyme Activity: this compound was observed to maintain mtDNA levels and modulate mitochondrial respiratory chain enzyme activity in the skeletal muscle of db/db mice .

Data Tables

The following tables summarize the effects of this compound in in vivo studies using db/db mice :

Table 1: Effects on Body Weight and Glycemic Parameters

ParameterVehicle-Treated db/db MiceThis compound-Treated db/db MicePioglitazone-Treated db/db Mice
Body Weight ChangeNo changeNo changeSignificant increase
Blood Glucose Levels (Fasting)HighSignificantly decreasedSignificantly decreased
Blood Glucose Levels (Postprandial)HighSignificantly decreasedSignificantly decreased
Glucose IntolerancePresentImprovedImproved
Plasma Insulin LevelsDecreasedNo effectNo effect

Table 2: Effects on Lipid Profile and Mitochondrial Function

ParameterVehicle-Treated db/db MiceThis compound-Treated db/db MicePioglitazone-Treated db/db Mice
Plasma Nonesterified Fatty Acid LevelsHighSignificantly lowerSignificantly lower
mtDNA LevelsDecreasedNo differenceNo difference
Mitochondrial Complex II 1 III ActivityApproximately 2-fold higherSignificantly decreasedNot tested

Case Studies

While the provided documents do not offer detailed case studies, the in vivo experiments using db/db mice serve as a model for understanding this compound's potential effects on type II diabetes .

  • db/db Mice Model: In studies, this compound (100 mg/kg) or pioglitazone (30 mg/kg) was orally administered to db/db mice once daily for 28 days . this compound treatment significantly decreased blood glucose levels and improved glucose tolerance without causing weight gain, which is a common side effect of pioglitazone . These findings suggest that this compound could improve peripheral glucose and lipid utilization similarly to pioglitazone .

Mechanism of Action

The mechanism of action of TT01001 involves its interaction with specific molecular targets. The compound is known to bind to proteins and enzymes, altering their activity and function. This binding can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Pioglitazone

Structural and Functional Similarities :

  • Both TT01001 and pioglitazone target mitoNEET, enhancing insulin sensitivity.
  • Pioglitazone’s structure inspired this compound’s design, but this compound lacks the TZD moiety responsible for PPARγ activation .

Rosiglitazone

Rosiglitazone, another TZD, shares PPARγ-dependent insulin-sensitizing effects but has distinct mitoNEET interactions:

  • Binding Affinity : Rosiglitazone binds mitoNEET with lower specificity than this compound, as shown in docking studies .
  • Cardiovascular Risk : Rosiglitazone is associated with increased cardiovascular risk, whereas this compound’s mitoNEET targeting may confer cardioprotection by reducing oxidative stress .

Other MitoNEET Ligands

Compound Key Features Comparison to this compound
NL-1 Synthetic mitoNEET ligand Lower binding affinity in pharmacophore models; less studied in metabolic diseases
MGZ MitoNEET-targeted compound Limited efficacy data; no reported advantages over this compound in diabetes models
TZDs PPARγ-activating agents (e.g., pioglitazone, rosiglitazone) Broader metabolic effects but with side effects (weight gain, edema) absent in this compound

Structural Comparison :

  • This compound’s thioureido-piperidine scaffold (C15H19Cl2N3O2S) enables selective mitoNEET binding without off-target PPARγ effects .
  • NL-1 and MGZ lack the dichlorophenyl group critical for this compound’s high mitoNEET affinity .

Ebaresdax Hydrochloride

A compound for diabetic neuropathy pain:

  • Target : Voltage-gated sodium channels (unrelated to mitoNEET).
  • Therapeutic Scope : Symptomatic pain relief vs. This compound’s disease-modifying effects on glucose and mitochondria .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of TT01001's activity in improving mitochondrial dysfunction?

this compound functions as a selective agonist of mitoNEET, a mitochondrial outer membrane protein involved in redox regulation and iron-sulfur cluster transfer. Methodologically, researchers should employ in vitro assays (e.g., mitochondrial membrane potential measurements via JC-1 staining) and in vivo models (e.g., high-fat diet-induced diabetic mice) to validate its role in reducing oxidative stress and neuronal apoptosis. Key parameters include mitoNEET binding affinity (measured via surface plasmon resonance) and downstream effects on mitochondrial respiration (via Seahorse assays) .

Q. How should researchers design experimental protocols to assess this compound's efficacy in Type II diabetes models?

  • Cell-based studies : Use insulin-resistant hepatocyte or adipocyte cell lines, treating with this compound at physiologically relevant concentrations (e.g., 1–50 µM) and measuring glucose uptake via 2-NBDG fluorescence.
  • Animal models : Employ db/db mice or Zucker diabetic fatty rats, administering this compound orally (10–30 mg/kg/day) for 4–8 weeks. Monitor fasting glucose, insulin tolerance, and pancreatic β-cell histology. Include controls for mitochondrial function (e.g., ATP/ROS levels) .

Q. What criteria define a well-formulated research question for this compound's neuroprotective effects?

A robust research question must be feasible (e.g., "Does this compound reduce hippocampal neuronal apoptosis in diabetic mice?"), original (addressing gaps in mitoNEET’s role in neurodegeneration), and methodologically precise (specifying assays like TUNEL staining or caspase-3 activity measurements). Avoid overly broad questions like "How does this compound affect the brain?" .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across different mitochondrial stress models?

Contradictions may arise from variations in experimental conditions (e.g., cell type-specific responses or dosing regimens). To address this:

  • Conduct dose-response studies across multiple models (e.g., neuronal vs. hepatic cells).
  • Validate findings using orthogonal methods (e.g., corroborating ROS reduction via both DCFDA fluorescence and mitochondrial SOD2 activity assays).
  • Apply meta-analysis to compare results from peer-reviewed studies, controlling for variables like treatment duration and animal strain .

Q. What methodological strategies optimize this compound's bioavailability and target engagement in preclinical studies?

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and blood-brain barrier penetration using LC-MS/MS.
  • Formulation optimization : Test lipid-based nanoparticles or cyclodextrin complexes to enhance solubility.
  • Target engagement assays : Use bioluminescence resonance energy transfer (BRET) to confirm mitoNEET binding in vivo .

Q. How should researchers design a longitudinal study to evaluate this compound's long-term effects on diabetic neuropathy?

  • Cohort design : Enroll streptozotocin-induced diabetic rodents, administering this compound for 12–24 weeks.
  • Endpoints : Quantify intraepidermal nerve fiber density (via PGP9.5 immunohistochemistry), mechanical allodynia (von Frey filaments), and mitochondrial DNA copy number (qPCR).
  • Statistical power : Use G*Power to calculate sample size based on preliminary data, ensuring ≥80% power to detect a 20% improvement in neuropathy scores .

Q. What ethical considerations arise when translating this compound from animal models to human trials?

  • Preclinical : Adhere to ARRIVE guidelines for animal welfare, minimizing cohort sizes via adaptive design.
  • Clinical : Submit protocols to institutional review boards (IRBs), emphasizing informed consent for diabetic patients with neuropathy. Address potential risks (e.g., off-target effects on iron metabolism) in trial registrations .

Q. Methodological Guidance

Q. How to integrate omics data (e.g., transcriptomics, metabolomics) into this compound's mechanism of action studies?

  • Transcriptomics : Perform RNA-seq on this compound-treated neuronal cells, focusing on pathways like AMPK/PGC-1α (mitochondrial biogenesis) and Nrf2/ARE (oxidative stress response). Validate via RT-qPCR.
  • Metabolomics : Use LC-MS to profile TCA cycle intermediates (e.g., citrate, succinate) and glutathione levels, linking shifts to mitoNEET activity .

Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects?

  • Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism).
  • Mixed-effects models : Account for inter-individual variability in longitudinal animal data.
  • Adjustment for multiplicity : Apply Benjamini-Hochberg correction to omics datasets to reduce false discovery rates .

Q. How to validate this compound's specificity for mitoNEET over related targets (e.g., CISD1/CISD2)?

  • Competitive binding assays : Co-incubate this compound with recombinant CISD proteins, measuring displacement via isothermal titration calorimetry (ITC).
  • CRISPR/Cas9 knockout models : Compare this compound’s effects in wild-type vs. mitoNEET-KO cells .

Properties

CAS No.

1022367-69-6

Molecular Formula

C15H19Cl2N3O2S

Molecular Weight

376.3 g/mol

IUPAC Name

ethyl 4-[(3,5-dichlorophenyl)carbamothioylamino]piperidine-1-carboxylate

InChI

InChI=1S/C15H19Cl2N3O2S/c1-2-22-15(21)20-5-3-12(4-6-20)18-14(23)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,23)

InChI Key

IBKBNNZZQOIWCI-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate
TT01001

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TT01001
Reactant of Route 2
Reactant of Route 2
TT01001
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
TT01001
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
TT01001
Reactant of Route 5
Reactant of Route 5
TT01001
Reactant of Route 6
Reactant of Route 6
TT01001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.